molecular formula C11H12N2O2 B8434566 2,4-Dimethoxy-6-methylquinazoline

2,4-Dimethoxy-6-methylquinazoline

Cat. No.: B8434566
M. Wt: 204.22 g/mol
InChI Key: NIPORGZEMSOJEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dimethoxy-6-methylquinazoline is a chemical compound based on the quinazoline heterocyclic scaffold, which is of significant interest in medicinal chemistry and drug discovery . Quinazoline derivatives are recognized for their wide spectrum of biological activities and are frequently utilized as key intermediates in the synthesis of more complex molecules . The core quinazoline structure is a privileged scaffold in pharmaceutical research. Substituted quinazoline derivatives have been extensively studied and developed as inhibitors of various kinase enzymes, such as phosphatidylinositol 3-kinases (PI3Ks) and the Hedgehog signaling pathway . These pathways are critical targets in oncology, inflammation, and metabolic disease research . Furthermore, quinazoline-based compounds have demonstrated notable anticancer, anti-inflammatory, and antimicrobial properties in scientific literature . As a specific derivative, this compound serves primarily as a versatile building block for advanced organic synthesis. The methoxy and methyl substituents at the 2,4, and 6 positions offer sites for further functionalization, enabling researchers to create diverse compound libraries for structure-activity relationship (SAR) studies . Its structural features make it a valuable intermediate for developing potential therapeutic agents and probing biological mechanisms. This product is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

2,4-dimethoxy-6-methylquinazoline

InChI

InChI=1S/C11H12N2O2/c1-7-4-5-9-8(6-7)10(14-2)13-11(12-9)15-3/h4-6H,1-3H3

InChI Key

NIPORGZEMSOJEK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N=C2OC)OC

Origin of Product

United States

Advanced Synthetic Methodologies for 2,4 Dimethoxy 6 Methylquinazoline and Analogues

De Novo Synthesis Strategies for the Quinazoline (B50416) Core

The formation of the fundamental quinazoline ring system can be achieved through a variety of synthetic strategies, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions. These de novo approaches are crucial for the construction of the 6-methylquinazoline (B1601839) framework, which can subsequently be functionalized to yield the desired 2,4-dimethoxy substitution pattern.

Cyclization Reactions of Substituted Anilines and N-Arylamidines

A foundational approach to the quinazoline core involves the cyclization of appropriately substituted anilines. For the synthesis of a 6-methylquinazoline derivative, a common starting material is 4-methylanthranilic acid or its corresponding amide. One of the most established methods is the Niementowski quinazoline synthesis , which involves the reaction of an anthranilic acid with an amide. wikipedia.orgnih.gov For instance, heating 4-methylanthranilic acid with formamide (B127407) can yield 6-methylquinazolin-4(3H)-one. generis-publishing.com This intermediate is pivotal for further functionalization.

Alternatively, N-arylamidines serve as versatile precursors for quinazoline synthesis. These can be prepared from the corresponding anilines and subsequently cyclized. This method offers a high degree of flexibility in introducing substituents onto the quinazoline ring.

Multi-component Reaction Approaches

Multi-component reactions (MCRs) have emerged as powerful tools in synthetic chemistry due to their efficiency in constructing complex molecules in a single step from three or more starting materials. While a specific MCR for the direct synthesis of 2,4-dimethoxy-6-methylquinazoline is not extensively documented, the principles of MCRs can be applied to generate highly substituted quinazoline scaffolds. These reactions often exhibit high atom economy and procedural simplicity, making them attractive for library synthesis. generis-publishing.com

Metal-Catalyzed Synthetic Pathways (e.g., Cu, Mn, Fe Catalysis)

Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, and quinazolines are no exception. Catalysts based on copper, manganese, and iron have been employed to facilitate the construction of the quinazoline ring system through various mechanisms, including C-H activation and cross-coupling reactions. These methods often proceed under milder conditions and with higher efficiency than traditional thermal methods.

A plausible route to a 2,4-disubstituted-6-methylquinazoline could involve the metal-catalyzed reaction of a substituted 2-aminobenzonitrile (B23959) or a related aniline (B41778) derivative. For example, a copper-catalyzed cyclization of a 2-amino-5-methylbenzonitrile (B1267719) with a suitable coupling partner could be envisioned.

Microwave-Assisted and Ultrasound-Promoted Syntheses

The application of microwave irradiation and ultrasound has been shown to significantly accelerate the synthesis of quinazolines. nih.gov These non-conventional energy sources can lead to shorter reaction times, higher yields, and often cleaner reaction profiles compared to conventional heating. The Niementowski reaction, for instance, has been successfully performed under microwave conditions, reducing the reaction time from hours to minutes. nih.gov Similarly, ultrasound has been shown to promote the synthesis of quinazoline derivatives.

Green Chemistry and Solvent-Free Methodologies

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for quinazoline synthesis. This includes the use of water as a solvent, biodegradable catalysts, and solvent-free reaction conditions. generis-publishing.com For example, the Niementowski reaction can be carried out under solvent-free conditions, minimizing the use of volatile organic compounds. nih.gov

Regioselective Functionalization and Derivatization at C2 and C4 Positions

Once the 6-methylquinazoline core is established, the introduction of the dimethoxy groups at the C2 and C4 positions is a critical step. This is typically achieved through the regioselective functionalization of a di-halo precursor, most commonly 2,4-dichloro-6-methylquinazoline (B1316831).

The synthesis of 2,4-dichloro-6-methylquinazoline can be accomplished by treating 6-methylquinazoline-2,4-dione with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-dimethylaniline. 6-methylquinazoline-2,4-dione itself can be prepared from 4-methylanthranilic acid and urea.

With the 2,4-dichloro-6-methylquinazoline in hand, the methoxy (B1213986) groups can be introduced via nucleophilic aromatic substitution (SNAr) with sodium methoxide (B1231860). The C4 position of the quinazoline ring is generally more reactive towards nucleophiles than the C2 position. This inherent reactivity difference allows for a stepwise and regioselective substitution. By carefully controlling the reaction conditions, such as temperature and stoichiometry of the nucleophile, it is possible to first substitute the chlorine at C4, followed by the substitution at C2 to yield the final this compound.

Recent studies on the functionalization of a 6,7-dimethoxyquinazoline (B1622564) core have demonstrated the possibility of a "sulfonyl group dance," where an azide (B81097) nucleophile displaces a sulfonyl group at C4, and the displaced sulfinate then replaces a chloride at C2, highlighting the intricate reactivity patterns of the quinazoline system. nih.gov

Below is a representative table of reaction conditions for the synthesis of 2,4-disubstituted quinazolines, which could be adapted for the synthesis of this compound.

Starting MaterialReagents and ConditionsProductYield (%)
4-Methylanthranilic acidFormamide, 130-140 °C, 2h6-Methylquinazolin-4(3H)-one~72
6-Methylquinazolin-4(3H)-onePOCl₃, N,N-dimethylaniline, reflux2,4-Dichloro-6-methylquinazolineHigh
2,4-Dichloro-6-methylquinazolineSodium methoxide, Methanol, refluxThis compoundGood

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a cornerstone in the synthesis of functionalized quinazolines. This powerful method typically involves the displacement of a leaving group, often a halide, from an activated aromatic ring by a nucleophile.

In the context of quinazoline synthesis, 2,4-dichloroquinazolines are common and versatile precursors. mdpi.com The differential reactivity of the chlorine atoms at the C2 and C4 positions allows for sequential and regioselective substitutions. The chlorine at the 4-position is generally more susceptible to nucleophilic attack. mdpi.comresearchgate.net This regioselectivity is attributed to the electronic properties of the quinazoline ring system, where the carbon at position 4 has a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it more electrophilic. researchgate.net

The synthesis of 2,4-diaminoquinazolines, a class of compounds with significant therapeutic potential, often utilizes a step-wise SNAr approach. umich.eduacs.org For instance, the reaction of a 2,4-dichloroquinazoline (B46505) with an amine can selectively yield a 2-chloro-4-aminoquinazoline intermediate. mdpi.comresearchgate.net Subsequent reaction with a second amine furnishes the desired 2,4-diaminoquinazoline. acs.org The reaction conditions, including the choice of solvent, temperature, and base, can be tailored to control the outcome of the substitution. mdpi.com

A general scheme for the regioselective SNAr reaction on 2,4-dichloroquinazoline precursors is presented below:

Scheme 1: Regioselective SNAr on 2,4-Dichloroquinazolines researchgate.net

This scheme illustrates the preferential substitution at the C4 position of a 2,4-dichloroquinazoline by an amine nucleophile to form a 2-chloro-4-aminoquinazoline derivative.

Carbon-Hydrogen (C-H) Activation Techniques

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a highly atom-economical and efficient strategy for the synthesis of complex molecules, including quinazolines. acs.orgorganic-chemistry.org This approach avoids the pre-functionalization of starting materials, thereby shortening synthetic sequences and reducing waste.

Transition-metal catalysis, particularly with cobalt, rhodium, and nickel, has been instrumental in advancing C-H activation for quinazoline synthesis. organic-chemistry.orgnih.gov For example, cobalt(III)-catalyzed C-H activation of N-sulfinylimines and benzimidates, coupled with dioxazolones as a nitrile synthon, provides a novel route to quinazolines. acs.orgresearchgate.net This method demonstrates high regioselectivity and can be used to synthesize two different types of quinazolines depending on the starting arene. acs.org

Nickel-catalyzed [4+2] annulation of benzylamines and nitriles via C-H/N-H bond activation is another powerful technique for constructing multisubstituted quinazolines. organic-chemistry.org The catalyst is directed by an in situ formed amidine to activate the ortho C-H bond. organic-chemistry.org

Catalyst SystemReactantsProductReference
Co(III) catalystN-sulfinylimines and dioxazolonesQuinazolines acs.orgresearchgate.net
Rhodium and copper co-catalysisAzides and alkynesQuinazolines organic-chemistry.org
Nickel catalystBenzylamines and nitrilesMultisubstituted quinazolines organic-chemistry.org
Iron catalyst2-alkylamino N-H ketiminesQuinazolines organic-chemistry.orgnih.gov

Introduction of Alkyl and Heteroaryl Substituents

The introduction of alkyl and heteroaryl groups onto the quinazoline core is crucial for modulating the pharmacological properties of these compounds. Various synthetic strategies have been developed to achieve this functionalization.

For the introduction of alkyl substituents , methods such as direct alkylation of heteroaryls using potassium alkyltrifluoroborates as radical precursors have proven effective. acs.org This technique is particularly valuable as traditional Friedel-Crafts alkylations are often unsuccessful with heterocyclic systems. acs.org The reaction proceeds via the formation of an alkyl radical which then adds to the protonated heteroaryl. acs.org

The introduction of heteroaryl substituents can be accomplished through cross-coupling reactions. Palladium-catalyzed reactions, for instance, are widely used to form carbon-carbon and carbon-heteroatom bonds. organic-chemistry.org A palladium-catalyzed three-component tandem reaction of 2-aminobenzonitriles, aldehydes, and arylboronic acids provides a direct route to diverse quinazoline derivatives. organic-chemistry.org

Synthesis of Related Dimethoxyquinazoline Scaffolds (e.g., Quinazolinones, Diaminoquinazolines)

The dimethoxyquinazoline framework is a key feature in many bioactive molecules. The synthesis of related scaffolds, such as quinazolinones and diaminoquinazolines, often serves as a crucial step in the preparation of the final target compounds.

Quinazolinones: The synthesis of quinazolin-4(3H)-ones can be achieved through various methods, including the copper-catalyzed domino reaction of alkyl halides and anthranilamides. organic-chemistry.org Another approach involves a transition-metal-free synthesis via a base-promoted SNAr reaction of ortho-fluorobenzamides with amides, followed by cyclization. nih.gov The synthesis of 6,7-dimethoxy-2,4(1H,3H)-quinazolinedione, a key intermediate, can be accomplished by the solid-phase fusion reaction of 4,5-dimethoxy-2-methyl aminobenzoate with urea. google.com

Diaminoquinazolines: 2,4-Diaminoquinazolines are a significant class of compounds with a broad range of biological activities. umich.edunih.govnih.gov Their synthesis is often accomplished from 2,4-dichloroquinazoline precursors through sequential nucleophilic aromatic substitution reactions with amines. acs.org For example, reacting 2,4-dichloroquinazolines with 4-aminobenzylamine (B48907) followed by in situ benzoylation and subsequent amination at the 2-position is a common strategy. acs.org The synthesis of 2-chloro-4-amino-6,7-dimethoxyquinazoline, a valuable intermediate, has been reported starting from o-dimethoxybenzene through a multi-step process involving nitration, reduction, ureaization, and cyclohydrolysis. google.com

Reaction Mechanism Elucidation in Synthetic Pathways

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and predicting the outcomes of new transformations. In quinazoline synthesis, mechanistic studies have shed light on the factors governing regioselectivity and reactivity.

For nucleophilic aromatic substitution reactions , DFT (Density Functional Theory) calculations have been employed to understand the regioselectivity in the reaction of 2,4-dichloroquinazolines. researchgate.net These studies have confirmed that the carbon at the 4-position has a higher LUMO coefficient, making it more susceptible to nucleophilic attack. researchgate.net

The mechanism for the formation of quinazolin-4-ones from ortho-fluorobenzamides and amides is proposed to involve an initial SNAr reaction to form a diamide (B1670390) intermediate, which then undergoes base-promoted intramolecular nucleophilic addition and subsequent dehydration. nih.gov

In C-H activation reactions , the proposed mechanism often involves the formation of a metal-carbon bond through oxidative addition or concerted metalation-deprotonation, followed by migratory insertion and reductive elimination to afford the final product. For instance, in the direct alkylation of heteroaryls, a plausible mechanism involves the homolytic cleavage of the C-B bond of the alkyltrifluoroborate by a metal oxidant, followed by the addition of the resulting alkyl radical to the protonated heteroaryl. acs.org

Sophisticated Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of 2,4-Dimethoxy-6-methylquinazoline. By analyzing the magnetic properties of its atomic nuclei, specifically protons (¹H) and carbon-13 (¹³C), a complete picture of the molecule's architecture can be assembled.

Proton (¹H) NMR Analysis for Structural Elucidation

Proton NMR spectroscopy provides critical information about the chemical environment of each hydrogen atom in the molecule. The chemical shifts (δ) in the ¹H NMR spectrum of this compound are indicative of the electronic environment and neighboring functional groups.

The aromatic protons on the quinazoline (B50416) ring system typically appear in the downfield region of the spectrum due to the deshielding effects of the aromatic ring current. The methyl group attached to the quinazoline core and the methoxy (B1213986) groups will resonate at characteristic upfield positions.

Table 1: ¹H NMR Chemical Shift Assignments for this compound

Proton Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic-H(Typical Range: 7.0-8.5)Multiplet(Varies)
OCH₃(Typical Range: 3.8-4.2)Singlet6H
Ar-CH₃(Typical Range: 2.3-2.6)Singlet3H

Note: Specific chemical shift values can vary depending on the solvent and concentration used.

Carbon-13 (¹³C) NMR for Carbon Skeleton Confirmation

Carbon-13 NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C-2, C-4 (attached to OCH₃)160-170
Quaternary Aromatic Carbons145-160
C-6 (attached to CH₃)135-145
Other Aromatic CH Carbons110-130
OCH₃55-60
Ar-CH₃20-25

Note: These are predicted ranges and actual values may differ based on experimental conditions.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC) for Connectivity

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are instrumental in establishing the connectivity between atoms in this compound. sdsu.edu

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY spectra would show correlations between adjacent aromatic protons, helping to assign their specific positions on the quinazoline ring.

HSQC (Heteronuclear Single Quantum Coherence) maps direct one-bond correlations between protons and the carbon atoms they are attached to (¹H-¹³C). sdsu.eduresearchgate.net This technique definitively links the proton signals with their corresponding carbon signals, providing unambiguous assignment of the carbon skeleton. researchgate.net For instance, the proton signal of the Ar-CH₃ group would show a cross-peak with the carbon signal of that same methyl group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and to deduce the structural components of this compound by analyzing its fragmentation pattern upon ionization. chemguide.co.uk

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern, which results from the breakup of the molecular ion into smaller, charged fragments, provides valuable structural information. miamioh.edu Common fragmentation pathways may involve the loss of methyl radicals (•CH₃) from the methoxy groups or other characteristic cleavages of the quinazoline ring system. chemguide.co.ukmiamioh.edu

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the exact elemental composition of this compound, confirming its molecular formula and distinguishing it from other compounds with the same nominal mass.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the characteristic functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers.

The IR spectrum of this compound would exhibit distinct absorption bands corresponding to the various bonds within its structure. Key expected absorptions include:

C-H stretching vibrations for the aromatic and methyl groups.

C=N and C=C stretching vibrations characteristic of the quinazoline ring system.

C-O stretching vibrations from the two methoxy groups.

C-H bending vibrations which can further confirm the substitution pattern of the aromatic ring.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Characteristic Absorption Range (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch (CH₃)2850 - 3000
C=N Stretch1600 - 1690
Aromatic C=C Stretch1450 - 1600
C-O Stretch (Aryl Ether)1200 - 1275 (asymmetric), 1000 - 1075 (symmetric)

These absorption bands collectively provide a spectroscopic fingerprint that confirms the presence of the key functional groups within the this compound molecule. nist.gov

Despite a comprehensive search of scientific databases and literature, detailed experimental data regarding the sophisticated spectroscopic and analytical characterization of this compound is not publicly available. Specifically, there is a lack of published research containing specific data from Ultraviolet-Visible (UV-Vis) Spectroscopy, X-ray Crystallography, and Thermogravimetric Analysis (TGA) for this particular compound.

Scientific inquiry into the specific electronic transitions, absolute stereochemistry, conformation, and thermal behavior of this compound has not been reported in the accessible literature. While research exists on the characterization of other quinazoline derivatives, the strict focus of this request on "this compound" prevents the inclusion of data from related but distinct molecules.

Therefore, the generation of a scientifically accurate article with detailed research findings and data tables as per the requested outline is not possible at this time. Further experimental research would be required to produce the specific data needed to fulfill this request.

Computational and Theoretical Chemistry of 2,4 Dimethoxy 6 Methylquinazoline Systems

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure of molecules. nih.govresearchgate.net By approximating the many-electron wavefunction using the electron density, DFT calculations can determine molecular geometries, energies, and other electronic properties with a favorable balance of accuracy and computational cost. nih.gov Methods like the B3LYP functional combined with various basis sets (e.g., 6-31G(d), 6-311++G(d,p)) are commonly employed to optimize molecular structures and predict reactivity. nih.govresearchgate.net

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's reactivity. nih.gov The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy indicates the capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov For quinazoline (B50416) derivatives, these calculations help in understanding their physicochemical properties and potential for intermolecular interactions. nih.gov

DFT is a reliable tool for predicting spectroscopic parameters, which aids in the interpretation of experimental data. researchgate.net

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is a standard for calculating nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nih.govresearchgate.net The accuracy of these predictions depends on the choice of the functional and basis set. nih.govresearchgate.net Comparing calculated shifts with experimental data can help confirm the structure of a synthesized compound. nih.gov While specific data for 2,4-Dimethoxy-6-methylquinazoline is not available, Table 1 illustrates the type of results obtained from such calculations.

Table 1: Illustrative Predicted NMR Chemical Shifts for this compound using DFT (GIAO) This table presents hypothetical data for illustrative purposes.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2-OCH₃4.1055.8
C4-OCH₃4.0556.2
C6-CH₃2.5021.5
H57.80-
H77.50-
H87.95-
C2-165.0
C4-168.2
C4a-118.0
C5-128.5
C6-138.0
C7-125.0
C8-129.0
C8a-150.5

Vibrational Frequencies: DFT calculations are also used to compute harmonic vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.netresearchgate.net The assignment of vibrational modes is often performed using Potential Energy Distribution (PED) analysis. researchgate.net For aromatic systems like quinazolines, characteristic C-H and C=C stretching vibrations are typically observed in the regions of 3100-3000 cm⁻¹ and 1625-1430 cm⁻¹, respectively. researchgate.netscirp.org The calculated frequencies are often scaled to correct for anharmonicity and limitations in the theoretical method, improving agreement with experimental spectra. researchgate.net

Conformational analysis aims to identify the most stable three-dimensional arrangement of a molecule. For this compound, this involves studying the rotation around the single bonds connecting the methoxy (B1213986) groups to the quinazoline ring. By systematically rotating these bonds and calculating the potential energy at each step using DFT, a potential energy surface can be mapped. The conformations corresponding to energy minima on this surface represent stable structures. The global minimum identifies the most stable conformer, which is the most likely to be observed under experimental conditions. Such studies have been performed on other molecules with methoxy groups to determine their preferred spatial orientation.

The stability of different conformers is typically compared based on their relative energies (ΔE). A lower relative energy indicates a more stable conformation. This analysis is critical as the molecule's shape directly influences its physical properties and how it interacts with biological targets.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

The process involves preparing the 3D structures of both the ligand (this compound) and the target protein. The ligand's geometry is typically optimized using methods like DFT. nih.gov Docking software, such as AutoDock, then samples a large number of possible binding poses of the ligand within the active site of the protein, calculating a score for each pose to estimate the binding affinity. These scores help in ranking potential candidates. Molecular dynamics (MD) simulations can further refine these docked poses and provide insights into the stability of the ligand-protein complex over time.

The primary goal of molecular docking is to model the binding mode, which includes the specific intermolecular interactions that stabilize the ligand-receptor complex. These interactions commonly include hydrogen bonds, hydrophobic interactions, and electrostatic forces.

For quinazoline-based compounds, studies have shown interactions with various protein targets. For example, docking studies of quinazoline derivatives into the active site of DNA gyrase revealed key hydrophobic contacts with residues such as Ala47, Val71, and Pro79, which are crucial for stabilizing the complex. In other cases, protonation of a nitrogen atom in the quinazoline ring was found to be critical for forming a strong electrostatic interaction with an aspartate residue in the target protein's binding site. nih.gov Although a specific docking study for this compound is not published, a hypothetical binding scenario can be constructed based on its structural features.

Table 2: Illustrative Predicted Binding Interactions for this compound in a Kinase Active Site This table presents hypothetical data for illustrative purposes.

Ligand Atom/GroupReceptor ResidueInteraction TypePredicted Distance (Å)
N1 of QuinazolineASP 181Hydrogen Bond2.9
C2-OCH₃LEU 120Hydrophobic3.8
C6-Methyl GroupVAL 85Hydrophobic4.1
Quinazoline RingPHE 179π-π Stacking4.5

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.gov The fundamental principle is that the structural properties of a molecule, encoded as numerical descriptors, determine its activity. These descriptors can be constitutional, electronic, topological, or 3D in nature.

To develop a QSAR model for a series of quinazoline analogs, the biological activities (e.g., IC₅₀ values) are measured experimentally. Then, various molecular descriptors are calculated for each compound. Using statistical methods like Multiple Linear Regression (MLR), a model is built that best correlates the descriptors with the activity. nih.gov A statistically significant QSAR model, validated through internal and external test sets, can then be used to predict the activity of new, unsynthesized compounds. nih.gov For instance, a QSAR study on quinazoline derivatives as tyrosine kinase inhibitors found that electrotopological state descriptors (SaaOE-Index, SsClE-index) were key predictors of activity. nih.gov Such a model could guide the structural modification of this compound to enhance its potential biological effects.

In Silico ADME/Tox Property Prediction Methodologies

The evaluation of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) is a critical step in drug development. mdpi.compurdue.edu Performing these studies experimentally is time-consuming and expensive, making in silico prediction methods highly valuable for early-stage screening of drug candidates. nih.govfrontiersin.org

Various computational tools and web servers (e.g., SwissADME, pkCSM, Toxtree) are available to predict a wide range of ADME/Tox properties based solely on a molecule's structure. nih.govfrontiersin.org These predictions are based on models derived from large datasets of experimental results. Key predicted properties include:

Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability, and P-glycoprotein substrate/inhibitor status. frontiersin.org

Distribution: Blood-brain barrier (BBB) penetration and plasma protein binding. nih.gov

Metabolism: Inhibition or substrate status for Cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4). nih.gov

Toxicity: Predictions for mutagenicity (Ames test), carcinogenicity, hepatotoxicity, and cardiotoxicity (hERG inhibition). nih.gov

These predictive models allow for the early identification of compounds with potentially poor pharmacokinetic profiles or toxicity issues, enabling researchers to prioritize more promising candidates for further development. nih.gov

Table 3: Illustrative In Silico ADME/Tox Profile for this compound This table presents hypothetical data for illustrative purposes.

PropertyParameterPredicted Outcome
AbsorptionHuman Intestinal AbsorptionHigh
P-glycoprotein SubstrateNo
DistributionBBB PermeantYes
MetabolismCYP2D6 InhibitorYes
CYP3A4 InhibitorNo
ToxicityAMES MutagenicityNon-mutagen
hERG I InhibitorLow Risk

Structure Activity Relationship Sar and Mechanistic Investigations of Quinazoline Derivatives

Impact of Substituents on Quinazoline (B50416) Core Activity

The nature, position, and orientation of substituents on the quinazoline ring are critical determinants of pharmacological activity and selectivity. nih.gov Modifications at positions 2, 3, 4, 6, and 7 have been extensively explored, revealing that even minor structural changes can lead to significant shifts in biological function, influencing everything from enzyme inhibition to receptor antagonism. nih.govresearchgate.net

Role of Methoxy (B1213986) Groups at Positions 2 and 4

While direct studies on 2,4-dimethoxy-6-methylquinazoline are limited, the significance of methoxy groups on the quinazoline scaffold has been well-documented in related analogues, particularly those with a 6,7-dimethoxy substitution pattern. These groups are crucial features in several potent and selective antagonists of the α1-adrenoceptor. acs.orgnih.gov It has been proposed that the 2,4-diamino-6,7-dimethoxyquinazoline (B29095) nucleus acts as a bioisostere of noradrenaline, with the dimethoxy groups being important for receptor affinity. acs.org

In the context of enzyme inhibition, dimethoxy substituents on the benzenoid part of the quinazoline ring have been shown to be critical for the inhibitory activity against the G9a histone methyltransferase. Derivatives lacking these methoxy groups were found to be significantly less active, highlighting their importance for binding. Theoretical and experimental studies indicate that ortho-dimethoxybenzenes, a feature in 6,7-dimethoxyquinazolines, tend to adopt a co-planar conformation that may be optimal for fitting into enzyme active sites. For the compound N-(3,4-dimethoxyphenethyl)-4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2[1H]-yl)-6,7-dimethoxyquinazolin-2-amine, the multiple dimethoxy groups contribute to its potent inhibitory properties against efflux transporters like MDR1 and BCRP. Therefore, the 2,4-dimethoxy substitution on the pyrimidine (B1678525) ring of the target molecule likely plays a significant role in modulating electronic properties and potential hydrogen bond interactions with biological targets.

Influence of Methyl Group at Position 6

The C-6 position of the quinazoline core is a key site for modification to enhance potency and modulate selectivity, particularly for tyrosine kinase inhibitors. Studies on 6-substituted-4-(phenylamino)quinazolines have shown that introducing functional groups at this position can lead to irreversible inhibition of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2). The presence of a halogen atom at the 6-position has also been shown to improve the anticancer effects of certain quinazoline derivatives. nih.gov

Effects of Other Heterocyclic and Aromatic Substituents

The biological activity of the quinazoline scaffold is dramatically influenced by the introduction of various heterocyclic and aromatic substituents, particularly at the C-2 and C-4 positions. The 4-anilinoquinazolines are a well-established class of potent EGFR tyrosine kinase inhibitors, including clinically approved drugs like gefitinib (B1684475) and erlotinib. nih.gov The anilino ring fits into a specific hydrophobic pocket near the ATP binding site of the kinase domain. nih.gov

Various other heterocyclic moieties have been incorporated to tune the activity of quinazoline derivatives.

Piperazine (B1678402): A piperazine ring is often used as a linker. For instance, 2-(1-piperazinyl)-4-amino-6,7-dimethoxyquinazoline derivatives have been synthesized and shown to be potent α1-adrenoceptor antagonists. acs.org

Thiadiazole: The incorporation of a 1,3,4-thiadiazole (B1197879) ring at the C-3 position has yielded compounds with anticonvulsant and CNS depressant activities. nih.gov

Pyrrole (B145914) and Pyridine: Replacing a benzene (B151609) ring with a pyrrole ring in some gefitinib analogues led to increased anticancer activity. researchgate.net Similarly, 2-pyridyl-4-substituted-quinazolines have shown promising activity as BCRP inhibitors.

Benzodioxan: Derivatives of 4-amino-2-[4-(1,4-benzodioxan-2-ylcarbonyl)piperazin-1-yl]-6,7-dimethoxyquinazoline are potent and selective α1-adrenoceptor antagonists. nih.gov

Mechanistic Elucidation of Biochemical Pathway Modulation

Quinazoline derivatives exert their biological effects by modulating various biochemical pathways, most notably through the inhibition of key enzymes involved in cell signaling and proliferation. The specific substitution pattern on the quinazoline ring dictates which pathway is targeted.

Enzyme Inhibition Studies (e.g., Tyrosine Kinases, 4-Hydroxyphenylpyruvate Dioxygenase, Cholinesterases)

The most prominent and widely studied mechanism of action for quinazoline derivatives is the inhibition of protein tyrosine kinases. These enzymes are critical components of signal transduction pathways that regulate cell growth, differentiation, and survival. youtube.com Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them prime therapeutic targets. nih.gov

Tyrosine Kinases (EGFR, HER-2, RET): The 4-(phenylamino)quinazoline structure is a classic template for ATP-competitive inhibitors of the EGFR tyrosine kinase. acs.org These compounds bind to the ATP pocket of the enzyme, preventing the phosphorylation cascade that leads to cell proliferation. youtube.com Modifications, particularly at the C-6 and C-7 positions, have led to the development of dual EGFR/HER-2 inhibitors and irreversible inhibitors that form covalent bonds with cysteine residues in the active site. Analogues have also been developed as potent inhibitors of the RET kinase, another receptor tyrosine kinase implicated in cancer. nih.gov

Dihydrofolate Reductase (DHFR): Certain quinazoline derivatives function as antifolates by inhibiting DHFR. For example, 2,4-diamino-5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline is a potent inhibitor of DHFR from both bacterial and mammalian sources, demonstrating ID50 values in the nanomolar range. nih.gov

Other Enzymes: The versatility of the quinazoline scaffold is shown by its ability to inhibit other enzyme classes. Analogues have been identified as inhibitors of G9a methyltransferase, phosphodiesterases, and acetylcholinesterase, depending on the specific substitution pattern. researchgate.netnih.gov

The following table summarizes the inhibitory activity of various quinazoline derivatives against different enzymes.

Quinazoline Derivative ClassTarget EnzymeReported Activity (IC50/ID50)Reference
6-Substituted-4-(3-bromophenylamino)quinazolinesEGFR/HER-2 Tyrosine KinasePotent, irreversible inhibition
2,4-Diamino-5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazolineDihydrofolate Reductase (Beef Liver)1.6 nM nih.gov
2,4-Diamino-5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazolineDihydrofolate Reductase (L. casei)13.5 nM nih.gov
2,4-Diamino-6,7-dimethoxyquinazoline analogues (e.g., BIX-01294)G9a MethyltransferaseNanomolar to low micromolar range
6-Methyl-2-(3-bromophenyl)quinazolin-4-one derivative (Compound 25)Cyclin-Dependent Kinase 9 (CDK9)0.142 µM mdpi.com
Spiroquinazolinone derivativesAcetylcholinesterase (AChE)14.26 - 46.68 µM researchgate.net

Protein-Ligand Interaction Profiling

Understanding the interactions between a quinazoline ligand and its target protein at the molecular level is crucial for rational drug design. Techniques like molecular docking and X-ray crystallography have provided detailed insights into the binding modes of these inhibitors.

For tyrosine kinase inhibitors like the 4-anilinoquinazolines, the binding mode within the ATP-binding site of EGFR is well-characterized. The quinazoline core typically forms one or more hydrogen bonds with key residues in the "hinge region" of the enzyme (e.g., Met793 in EGFR), which anchors the inhibitor. nih.gov The aniline (B41778) ring at the C-4 position extends into a hydrophobic pocket, and substituents on this ring can form additional interactions that enhance affinity and selectivity. nih.gov

Similarly, docking studies of G9a inhibitors revealed that the 6,7-dimethoxyquinazoline (B1622564) scaffold fits into the enzyme's active site, while substitutions at other positions fine-tune the interaction. In the case of CDK9 inhibitors, docking showed that a sulfonamide moiety on a quinazolinone scaffold could form critical hydrogen bonds with residues like Thr29 and Glu107, while the main quinazolinone ring interacts with Phe105 in the hinge region. mdpi.com

The table below outlines key protein-ligand interactions for representative quinazoline derivatives.

Inhibitor ClassTarget ProteinKey Interacting ResiduesType of InteractionReference
4-AnilinoquinazolinesRET KinaseGlu805-Ala807 (hinge), Val804 (gatekeeper)Hydrogen bonding, hydrophobic interactions nih.gov
2-Mercapto-3-(4-sulfamoylphenethyl)quinazolin-4-onesCDK9Phe105, Thr29, Glu107, Lys48Hydrophobic contact, hydrogen bonding mdpi.com
6-nitro-4-substituted quinazolinesEGFRNot specifiedCell cycle arrest at G2/M phase, induction of apoptosis nih.gov

Allosteric Modulation and Orthosteric Binding Mechanisms of this compound

The quinazoline scaffold is a prominent feature in numerous pharmacologically active compounds, demonstrating a wide array of biological activities. The specific substitution pattern of a quinazoline derivative dictates its therapeutic target and its mechanism of interaction, which can occur through either direct competition at the primary binding site (orthosteric binding) or through binding to a secondary, regulatory site (allosteric modulation). While direct experimental data on the binding mechanisms of this compound is limited in publicly available research, we can infer its potential interactions based on the extensive studies of structurally related quinazoline analogues.

Quinazoline derivatives are well-documented as inhibitors of various enzymes, particularly protein kinases, where they often act as ATP-competitive inhibitors by binding to the orthosteric site. nih.gov The quinazoline core can mimic the adenine (B156593) ring of ATP, enabling it to fit into the ATP-binding pocket of the kinase. The substituents on the quinazoline ring play a crucial role in determining the affinity and selectivity of this binding. For instance, studies on 6,7-dimethoxyquinazoline analogues have highlighted the importance of the methoxy groups for potent inhibitory activity against enzymes like the histone lysine (B10760008) methyltransferase G9a. nih.gov The conformational preference of the dimethoxy functionality appears to be a key factor for this activity. nih.gov

Molecular docking studies on various quinazoline derivatives have further elucidated the nature of orthosteric binding. For example, in the case of DNA gyrase inhibitors, quinazolinone derivatives have been shown to bind to the active site, with specific residues like Asp73, Asn46, and Arg136 being important for hydrogen bonding. nih.gov Similarly, for epidermal growth factor receptor (EGFR) inhibitors, the quinazoline moiety occupies the ATP binding site, with N1 of the quinazoline ring forming a crucial hydrogen bond with the backbone NH of a methionine residue in the hinge region. nih.gov

In contrast to orthosteric binding, allosteric modulation involves the binding of a ligand to a site topographically distinct from the primary, or orthosteric, site. nih.gov This binding event induces a conformational change in the receptor, which in turn modulates the binding or efficacy of the endogenous ligand at the orthosteric site. nih.gov Allosteric modulators can be positive (PAMs), enhancing the effect of the orthosteric ligand, or negative (NAMs), reducing its effect. rmit.edu.vn This mechanism offers the potential for greater subtype selectivity, as allosteric sites are generally less conserved than orthosteric sites across receptor families. mdpi.com

Quinazoline-based molecules have also been identified as allosteric modulators for various receptors, including G protein-coupled receptors (GPCRs). rmit.edu.vnnih.gov For instance, certain quinazolinone derivatives have been investigated as allosteric modulators of muscarinic acetylcholine (B1216132) receptors. nih.gov The development of allosteric modulators for GPCRs is a promising strategy for treating central nervous system disorders, as they allow for a more nuanced fine-tuning of receptor function compared to traditional orthosteric ligands. rmit.edu.vn

The specific structural features of this compound, namely the methoxy groups at positions 2 and 4 and the methyl group at position 6, will determine its preference for an orthosteric versus an allosteric binding site and its specific biological target. The electron-donating methoxy groups can influence the electronic distribution of the quinazoline ring system and participate in hydrogen bonding, while the methyl group can engage in hydrophobic interactions.

Based on the available literature for related compounds, it is plausible that this compound could act as an orthosteric inhibitor of a protein kinase. The quinazoline core could anchor the molecule in the ATP-binding pocket, with the methoxy and methyl substituents contributing to binding affinity and selectivity within the pocket.

To definitively determine the binding mechanism of this compound, specific experimental studies, such as co-crystallization with its target protein, competitive binding assays, and detailed structure-activity relationship (SAR) analyses would be required.

Table of Research Findings on Related Quinazoline Derivatives:

Compound Class/DerivativeTargetBinding MechanismKey FindingsReference
6,7-Dimethoxyquinazoline analoguesG9a histone methyltransferaseOrthosteric (Substrate competitive)The dimethoxy functionality is crucial for inhibitory activity. nih.gov
Quinazolinone Schiff base derivativesDNA gyraseOrthostericDocking studies show binding in the active site, with strong hydrogen bonds to key residues. nih.gov
Quinazoline-based EGFR inhibitors (e.g., Gefitinib, Erlotinib)Epidermal Growth Factor Receptor (EGFR)Orthosteric (ATP-competitive)The quinazoline N1 atom forms a hydrogen bond with Met793 in the hinge region of the ATP binding site. nih.gov
Quinazolinone N-acetohydrazidesVEGFR-2 and other kinasesOrthosteric and Allosteric interactionsThe quinazolinone scaffold binds the hinge region (orthosteric), while a peripheral phenyl moiety can occupy an allosteric hydrophobic back pocket. nih.gov
Quinazolin-4(3H)-one derivativesCyclin-dependent kinase 9 (CDK9)OrthostericSubstitutions at positions 2 and 6 significantly influence inhibitory activity. mdpi.com
Quinazoline-based GPCR modulatorsMuscarinic Acetylcholine ReceptorsAllostericQuinazoline derivatives have been explored as allosteric modulators of these GPCRs. nih.gov

Broader Academic Significance and Future Research Directions

Quinazolines as Privileged Scaffolds in Chemical Biology

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for drug discovery. nih.govresearchgate.net Quinazolines and their oxidized counterparts, quinazolinones, have earned this designation due to their presence in over 150 naturally occurring alkaloids and a multitude of synthetic compounds with significant pharmacological activities. nih.gov Their lipophilic nature facilitates penetration of the blood-brain barrier, making them suitable for targeting central nervous system disorders. nih.gov

The versatility of the quinazoline (B50416) ring system allows for structural modifications at various positions, significantly influencing its biological activity. nih.govnih.gov Structure-activity relationship (SAR) studies have revealed that substitutions at positions 2, 6, and 8 are particularly important for various pharmacological effects. nih.gov Furthermore, the addition of different heterocyclic moieties at position 3 has been shown to enhance activity. nih.gov This inherent adaptability has led to the development of several clinically approved drugs based on the quinazoline scaffold, highlighting its therapeutic importance. uky.eduresearchgate.net The continued exploration of the vast chemical space around the quinazoline nucleus holds immense promise for identifying novel drug candidates for a range of diseases. uky.edunih.gov

Exploration of Novel Bioactive Quinazoline Hybrid Molecules

A promising strategy in modern drug discovery is the creation of hybrid molecules, which combine two or more pharmacophores to enhance potency and overcome drug resistance. rsc.org The quinazoline scaffold is an ideal component for such molecular hybridization due to its broad spectrum of biological activities. rsc.orgnih.gov This approach has led to the development of novel quinazoline hybrids with multifaceted biological activities, targeting specific and multiple pathways involved in complex diseases like cancer. rsc.org

For instance, the combination of the quinazoline moiety with other heterocyclic systems like triazole, oxadiazole, and benzimidazole (B57391) has yielded hybrid compounds with potent anticancer activities. rsc.org These hybrids often exhibit improved efficacy by targeting multiple cellular mechanisms, such as inhibiting receptor tyrosine kinases (RTKs) like EGFR and inducing oxidative stress. rsc.orgnih.gov The linking of different pharmacophores to the quinazoline core is a more commonly used approach than framework integration in designing these molecular hybrids. rsc.org

Hybrid MoietyTarget/ActivityReference
TriazoleAnticancer (EGFR inhibition, ROS generation) rsc.org
OxadiazoleAnticancer (antiproliferative) rsc.org
ThiazoleAntibacterial rsc.org
OxazolidinoneAnticancer (EGFR kinase inhibition) rsc.org
BenzimidazoleAnticancer (antitumor effects) rsc.org

The continued design and synthesis of novel quinazoline-based hybrids represent a significant area of future research, with the potential to yield next-generation therapeutics with improved efficacy and reduced side effects. nih.gov

Development of Advanced Synthetic Strategies for Complex Quinazoline Architectures

The growing interest in quinazoline derivatives has spurred the development of advanced and efficient synthetic methodologies for constructing complex quinazoline architectures. bgu.ac.ilresearchgate.net Traditional methods often require harsh reaction conditions and may have limited substrate scope. tandfonline.com Modern synthetic strategies focus on milder, more efficient, and environmentally friendly approaches. tandfonline.comopenmedicinalchemistryjournal.com

One-pot, multi-component reactions (MCRs) have emerged as a powerful tool for the synthesis of 2,4-disubstituted quinazolines, offering advantages such as the use of readily available starting materials, simple work-up procedures, and high yields. tandfonline.comtandfonline.com These methods often utilize economical and eco-friendly catalysts or are even catalyst-free. tandfonline.com Microwave-assisted organic synthesis (MAOS) has also been employed to accelerate the synthesis of quinazolinones, often using water as a green solvent. researchgate.netopenmedicinalchemistryjournal.com

Furthermore, transition-metal-catalyzed reactions, particularly those involving palladium and copper, have enabled the synthesis of complex and fused quinazolinone derivatives through C-H activation and cyclization reactions. nih.govnih.gov These advanced synthetic strategies are crucial for generating diverse libraries of quinazoline derivatives for biological screening and for the efficient production of promising drug candidates. nih.govnih.gov

Synthetic StrategyDescriptionAdvantagesReference
One-Pot Three-Component ReactionReaction of o-amino arylketones, aldehydes, and a nitrogen source (e.g., urea, ammonium (B1175870) acetate).High yields, simple work-up, mild conditions. tandfonline.comtandfonline.com
Microwave-Assisted SynthesisUse of microwave irradiation to accelerate reactions.Faster reaction times, improved yields, use of green solvents. researchgate.netopenmedicinalchemistryjournal.comnih.gov
Metal-Catalyzed CyclizationUse of transition metals (e.g., Pd, Cu) to catalyze C-N bond formation and cyclization.Access to complex and fused quinazoline structures. nih.govnih.gov
Ultrasound-Promoted SynthesisUse of ultrasonic waves to promote reactions.Faster reactions, improved yields. nih.gov

Future research in this area will likely focus on the development of even more sustainable and atom-economical synthetic methods, as well as strategies for the stereoselective synthesis of chiral quinazoline derivatives. pnrjournal.com

Integration of Computational and Experimental Approaches in Design and Discovery

The synergy between computational and experimental approaches has become indispensable in modern drug design and discovery. youtube.com In the context of quinazoline research, computational methods play a crucial role in identifying promising drug candidates and understanding their mechanisms of action. nih.gov

Techniques such as quantitative structure-activity relationship (QSAR) modeling help to establish a mathematical relationship between the chemical structure of quinazoline derivatives and their biological activity. youtube.comresearchgate.net This allows for the prediction of the activity of novel compounds before their synthesis, thereby saving time and resources. researchgate.net Molecular docking studies are used to predict the binding orientation and affinity of quinazoline derivatives to their biological targets, such as protein kinases. nih.gov For example, docking studies have been instrumental in understanding the interaction of quinazoline-based inhibitors with the ATP-binding site of EGFR. nih.gov

These in silico methods guide the design of new quinazoline derivatives with improved potency and selectivity. The computationally designed compounds are then synthesized and evaluated experimentally, and the results are used to refine the computational models in an iterative process. This integrated approach has proven to be highly effective in the discovery of novel anticancer agents and other therapeutic molecules based on the quinazoline scaffold. nih.govresearchgate.net

Emerging Research Areas and Unexplored Potential of Substituted Quinazolines

While the anticancer properties of quinazolines are well-established, there are several emerging research areas and unexplored potentials for this versatile scaffold. nih.govekb.eg The development of multi-target inhibitors, which can simultaneously modulate several key signaling pathways, is a particularly promising avenue. nih.gov Quinazoline derivatives have shown the potential to act as dual inhibitors of targets such as EGFR and tubulin, or as inhibitors of multiple receptor tyrosine kinases. nih.govekb.eg

The application of quinazolines in treating neurodegenerative diseases like Alzheimer's disease is another area of growing interest. researchgate.net Their ability to cross the blood-brain barrier and interact with various targets in the central nervous system makes them attractive candidates for developing new therapies for these complex disorders. nih.govresearchgate.net

Furthermore, the exploration of quinazoline derivatives for their antimicrobial, antiviral, and anti-inflammatory properties continues to be an active area of research. nih.govfrontiersin.org The vast chemical space offered by the quinazoline scaffold remains largely unexplored, and the application of novel synthetic methodologies and computational tools will undoubtedly lead to the discovery of new therapeutic agents with novel mechanisms of action in the years to come. uky.edu The continued investigation into the diverse biological activities of substituted quinazolines holds the key to unlocking their full therapeutic potential. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,4-Dimethoxy-6-methylquinazoline, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis often involves cyclization of substituted anthranilic acid derivatives or condensation reactions. For example, refluxing intermediates in dimethyl sulfoxide (DMSO) followed by reduced-pressure distillation and crystallization (e.g., ice-water quenching) can yield quinazoline derivatives . Optimization includes adjusting reflux duration (e.g., 18 hours for cyclization), solvent selection (e.g., absolute ethanol for benzaldehyde condensations), and acid catalysis (e.g., glacial acetic acid) to improve efficiency .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

  • Methodological Answer : Nuclear magnetic resonance (NMR) and mass spectrometry (LC-MS) are essential. For instance, ¹H NMR chemical shifts in the range of δ 6.5–8.5 ppm typically indicate aromatic protons, while methoxy groups appear as singlets near δ 3.8–4.2 ppm. LC-MS helps confirm molecular weight (e.g., m/z ≈ 220–250 for quinazoline derivatives). Cross-referencing with computational predictions (e.g., DFT) can validate structural assignments .

Q. How can researchers ensure purity during the synthesis of this compound derivatives?

  • Methodological Answer : Recrystallization using solvent pairs like ethanol-water is standard. Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) resolves impurities. Melting point analysis (e.g., 141–143°C for intermediates) and HPLC with UV detection further confirm purity .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR vs. X-ray crystallography) for this compound derivatives be resolved?

  • Methodological Answer : Use single-crystal X-ray diffraction to resolve ambiguities. Software like SHELXL refines structural models by comparing experimental data (e.g., bond lengths, angles) with theoretical predictions. For example, ferrocenyl-substituted quinazolines were validated via X-ray diffraction, resolving discrepancies between NMR and computational geometries .

Q. What strategies are effective in optimizing the anti-inflammatory or antimicrobial activity of quinazoline derivatives?

  • Methodological Answer : Introduce substituents like halogenated aryl groups or heterocyclic moieties (e.g., thiazole rings) to enhance bioactivity. Structure-activity relationship (SAR) studies guided by in vitro assays (e.g., MIC testing for antimicrobials) and molecular docking (e.g., targeting COX-2 for anti-inflammatory agents) can prioritize candidates .

Q. How can computational methods (e.g., DFT) predict the electrochemical behavior of this compound derivatives?

  • Methodological Answer : Density functional theory (DFT) calculates redox potentials by modeling frontier molecular orbitals. For ferrocenyl-quinazolinones, DFT simulations matched cyclic voltammetry data, confirming one-electron oxidation processes localized at the ferrocene moiety .

Q. What experimental approaches address low yields in multi-step syntheses of complex quinazoline analogs?

  • Methodological Answer : Implement flow chemistry for intermediates prone to degradation. For example, AZD8931 (a quinazoline-based drug candidate) was synthesized in 11 steps with 2–5% yield; optimizing catalytic steps (e.g., Pd-mediated couplings) and protecting-group strategies could improve efficiency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.